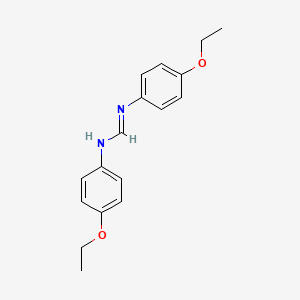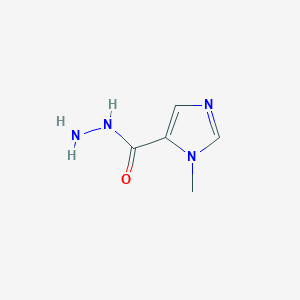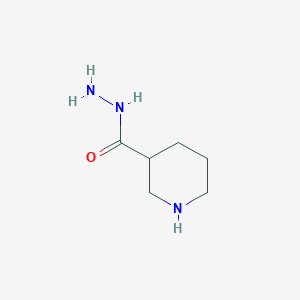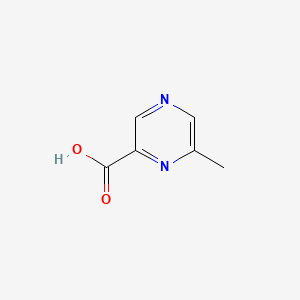
N,N'-bis-(4-Ethoxyphenyl)formamidine
Overview
Description
N,N’-bis-(4-Ethoxyphenyl)formamidine: is an organic compound with the chemical formula C17H20N2O2. It is known for its unique structure, which includes two ethoxyphenyl groups attached to a formamidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N,N’-bis-(4-Ethoxyphenyl)formamidine typically involves the reaction between aromatic amines and ethyl orthoformate. One efficient method uses sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This catalyst promotes the reaction between aromatic amines and ethyl orthoformate, resulting in the formation of N,N’-diphenylformamidines . The reaction conditions are mild, and the catalyst can be reused multiple times without losing its activity.
Industrial Production Methods: Industrial production of N,N’-bis-(4-Ethoxyphenyl)formamidine may involve similar synthetic routes but on a larger scale. The use of solid acid catalysts like sulfonated rice husk ash ensures high yields and efficient production. Additionally, other catalysts such as sulfated zirconia and hexafluoroisopropanol (HFIP) have been explored for their effectiveness in promoting the reaction .
Chemical Reactions Analysis
Types of Reactions: N,N’-bis-(4-Ethoxyphenyl)formamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidoformamides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidoformamides, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: N,N’-bis-(4-Ethoxyphenyl)formamidine is used as a ligand in coordination chemistry. It can coordinate with metal centers to form chelating, bridging, and chelating/bridging bonding modes .
Biology: In biological research, this compound has been explored for its potential as a pesticide and antimalarial reagent. Its unique structure allows it to interact with biological targets effectively .
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of various pharmacologically active compounds. It has been investigated for its role in the development of cancer chemotherapeutic agents and antibiotics .
Industry: In the industrial sector, N,N’-bis-(4-Ethoxyphenyl)formamidine is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility makes it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of N,N’-bis-(4-Ethoxyphenyl)formamidine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N’-Bis(2,4-xylyl)formamidine: This compound has a similar structure but with different substituents on the aromatic rings.
N-Phenyl-N’-(4-ethoxyphenyl)formamidine: This compound has one ethoxyphenyl group and one phenyl group.
Uniqueness: N,N’-bis-(4-Ethoxyphenyl)formamidine is unique due to its specific ethoxyphenyl substituents, which confer distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from coordination chemistry to medicinal chemistry .
Properties
IUPAC Name |
N,N'-bis(4-ethoxyphenyl)methanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-20-16-9-5-14(6-10-16)18-13-19-15-7-11-17(12-8-15)21-4-2/h5-13H,3-4H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWBDOJIWNSQAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=NC2=CC=C(C=C2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335548 | |
| Record name | N,N'-bis-(4-Ethoxyphenyl)formamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669308 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
47174-66-3 | |
| Record name | N,N'-bis-(4-Ethoxyphenyl)formamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












amine](/img/structure/B1297807.png)



